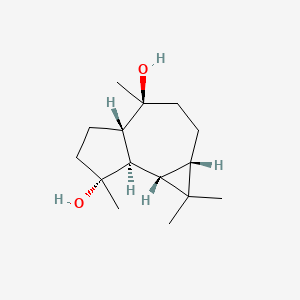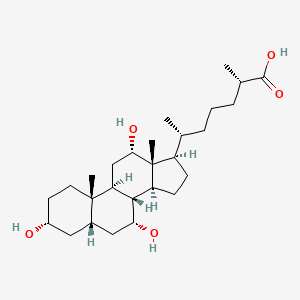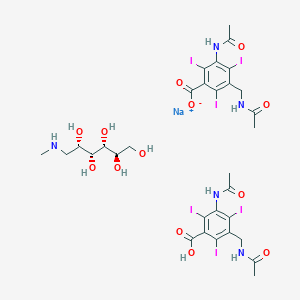![molecular formula C21H44NO6P B1261189 2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate](/img/structure/B1261189.png)
2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-hexadec-1-enyl]-sn-glycero-3-phosphoethanolamine is 1-(alk-1-enyl)-sn-glycero-3-phosphoethanolamine in which the alk-1-enyl group is specified as (E)-hexadec-1-enyl. It is a tautomer of a 1-[(E)-hexadec-1-enyl]-sn-glycero-3-phosphoethanolamine zwitterion.
Wissenschaftliche Forschungsanwendungen
Reactivity and Complex Formation
2-Aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate shows interesting reactivity and complex formation characteristics. For instance, hydroxyethyl phosphate forms monodentate and bidentate complexes with certain cobalt complexes. These complexes differ in their hydrolysis rates, indicating a potential for selective chemical reactions and applications in coordination chemistry (Connolly et al., 1994).
Crystal Structures and Solid-State Behavior
The chemical's derivatives have been studied for their crystal structures and solid-state aggregation behavior. These studies reveal the potential for creating unique molecular architectures with applications in materials science. For example, certain organophosphates form tubular structures through extensive hydrogen bonding, which is a novel aggregation for organophosphates and phosphonic acids (Dar et al., 2015).
Role in Catalysis
This chemical also plays a role in catalysis, particularly in the cleavage of DNA and RNA phosphodiester models. Studies using density functional theory have explored the mechanisms of these catalytic processes, highlighting the versatility of this compound in biochemical and pharmaceutical research (Maxwell et al., 2013).
Polymer Synthesis
In the field of polymer chemistry, derivatives of this compound have been used for synthesizing novel polymers. These polymers show unique properties and have potential applications in various industries, such as coatings and adhesives (Nakai et al., 1978).
Biomedical Applications
In the biomedical field, studies have focused on the synthesis of phosphatidyl ethanolamines, which are key components in biological membranes. These compounds have significant implications in drug delivery and pharmaceutical research (Mcguigan & Swords, 1993).
Zwitterion Properties
The zwitterion properties of certain derivatives have been explored using NMR titrations. Understanding these properties is crucial for applications in chemical sensors, drug delivery systems, and material science (Myller et al., 2013).
Eigenschaften
Molekularformel |
C21H44NO6P |
|---|---|
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
2-aminoethyl [(2R)-3-[(E)-hexadec-1-enoxy]-2-hydroxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C21H44NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-19-21(23)20-28-29(24,25)27-18-16-22/h15,17,21,23H,2-14,16,18-20,22H2,1H3,(H,24,25)/b17-15+/t21-/m1/s1 |
InChI-Schlüssel |
QYTPGOPLNFESQC-RLHAVTDZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)(O)OCCN)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester](/img/structure/B1261111.png)









![(4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-N-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261128.png)

